molecular formula C12H15NO2S3 B11184896 6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione

6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione

Cat. No.: B11184896
M. Wt: 301.5 g/mol
InChI Key: WUBBEHMCGUXYRH-UHFFFAOYSA-N
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Description

6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione is an organic compound with the molecular formula C12H15NO2S3. This compound is known for its unique structure, which includes a thiazinane ring and a sulfonyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-methyl-1,3-thiazinane-2-thione under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazinane derivatives.

Scientific Research Applications

6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazinane ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazinane-2-thione is unique due to its specific combination of a thiazinane ring and a sulfonyl group attached to a methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO2S3

Molecular Weight

301.5 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazinane-2-thione

InChI

InChI=1S/C12H15NO2S3/c1-8-3-5-10(6-4-8)18(14,15)11-7-9(2)17-12(16)13-11/h3-6,9,11H,7H2,1-2H3,(H,13,16)

InChI Key

WUBBEHMCGUXYRH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=S)S1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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